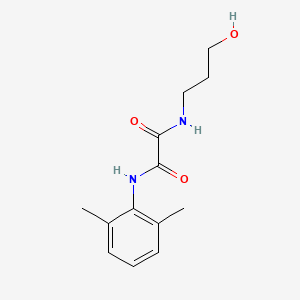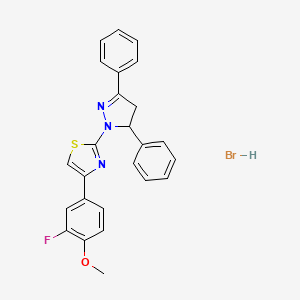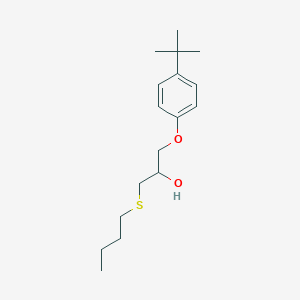![molecular formula C13H12BrNO2 B5017727 2-(4-bromophenyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B5017727.png)
2-(4-bromophenyl)-N-[(furan-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-N-[(furan-2-yl)methyl]acetamide is an organic compound that features a bromophenyl group and a furan ring connected through an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[(furan-2-yl)methyl]acetamide typically involves the reaction of 4-bromobenzylamine with furan-2-carboxylic acid under amide coupling conditions. The reaction is usually carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromophenyl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the furan ring.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the bromophenyl group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-(phenyl)-N-[(furan-2-yl)methyl]acetamide.
Substitution: Various substituted phenylacetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-N-[(furan-2-yl)methyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromophenyl and furan moieties can interact with the target protein through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to changes in the protein’s conformation and function, ultimately resulting in the desired therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dibromobenzophenone: Another brominated aromatic compound with applications in organic synthesis and medicinal chemistry.
(4-bromophenyl)(furan-2-yl)methanol: A structurally related compound with a hydroxyl group instead of an acetamide linkage.
Uniqueness
2-(4-bromophenyl)-N-[(furan-2-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromophenyl group and a furan ring allows for diverse chemical transformations and potential interactions with biological targets, making it a valuable compound in various research fields.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-11-5-3-10(4-6-11)8-13(16)15-9-12-2-1-7-17-12/h1-7H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJGBLISDKPNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-chloropyridin-2-yl)-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B5017648.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5017656.png)
![3-[4-(Benzotriazole-1-carbonyl)-3-(3-methoxyphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B5017669.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B5017672.png)
![2-(3-methylphenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline hydrochloride](/img/structure/B5017673.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(1-piperidinyl)acetamide](/img/structure/B5017679.png)


![N~1~-(4-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5017701.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B5017705.png)
![4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B5017713.png)
![dimethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)terephthalate](/img/structure/B5017721.png)
![N-cyclopropyl-2-{[1-(cyclopropylmethyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5017731.png)

